![molecular formula C19H21F3N4O3S B4839993 N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B4839993.png)
N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
Overview
Description
N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide: is a complex organic compound with a unique structure that includes a sulfamoylphenyl group, a trifluoromethylphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfamoylphenyl and trifluoromethylphenyl precursors, followed by their coupling with a piperazine derivative under controlled conditions. Common reagents used in these reactions include acylating agents, sulfonating agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl or piperazine derivatives.
Scientific Research Applications
N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(4-sulfamoylphenyl)acetamide
- N-(4-chlorophenyl)acetamide
- N-(4-methoxy-3-sulfamoylphenyl)acetamide
Uniqueness
N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfamoyl group contributes to its solubility and reactivity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)14-2-1-3-16(12-14)26-10-8-25(9-11-26)13-18(27)24-15-4-6-17(7-5-15)30(23,28)29/h1-7,12H,8-11,13H2,(H,24,27)(H2,23,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGHOVWOZVDCAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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